3-Methyl-5-nitro-1H-indole-2-carboxylic acid
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Overview
Scientific Research Applications
Synthetic Methodologies and Derivative Synthesis
Indole-2-carboxylic Acid Synthesis : Indole-2-carboxylic acid, a versatile intermediate for pharmaceutically active agents, has been synthesized through various methods, including the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. A practical hydrogen reduction process using Pd-loaded Al-MCM-41 mesoporous catalyst has been developed, highlighting the interest in environmentally friendly synthesis processes for indole derivatives (Jiang et al., 2017).
Indole-Benzimidazole Derivatives : The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids showcases the diverse chemical reactivity and potential for creating bioactive molecules. These derivatives were prepared under high-temperature conditions, indicating the versatility of indole derivatives in synthesizing complex structures (Wang et al., 2016).
Protective Groups for Carboxylic Acids : The development of novel protective groups, such as (1-nosyl-5-nitroindol-3-yl)methyl esters for carboxylic acids, demonstrates the utility of indole derivatives in synthetic chemistry. These groups are stable under a broad range of conditions and can be deprotected under mild conditions, offering new avenues for the synthesis of complex organic molecules (Nishimura et al., 2008).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to play a significant role in cell biology . They can interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Properties
IUPAC Name |
3-methyl-5-nitro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-7-4-6(12(15)16)2-3-8(7)11-9(5)10(13)14/h2-4,11H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWLROXHVDVDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-73-5 |
Source
|
Record name | 3-methyl-5-nitro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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